4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-diethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-3-12-7-5-8-13(4-2)15(12)21-16(19-20-17(21)22)14-9-6-10-18-11-14/h5-11H,3-4H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVERFFTYHTZZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323332 | |
| Record name | 4-(2,6-diethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380442-83-1 | |
| Record name | 4-(2,6-diethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Triazole-Thiol Formation
The triazole-thiol backbone is typically constructed via cyclocondensation reactions. A validated approach involves reacting a substituted hydrazide with an isothiocyanate, followed by alkaline cyclization. For the target compound, 2,6-diethylphenylhydrazine could be treated with pyridin-3-yl isothiocyanate in ethanol under reflux to form the intermediate thiosemicarbazide (Figure 1A). Subsequent cyclization in aqueous sodium carbonate at 100°C for 4 hours yields the triazole-thiol core.
Reaction Conditions
- Step 1 : Ethanol, reflux (8–12 h), glacial acetic acid (catalytic).
- Step 2 : 10% Na2CO3, 100°C, 4 h.
Key Challenges :
- Ensuring complete cyclization without side reactions from the bulky 2,6-diethylphenyl group.
- Optimizing molar ratios to prevent oligomerization.
Schiff Base-Mediated Functionalization
Introducing the Pyridin-3-yl Moiety
Schiff base formation offers a pathway to incorporate the pyridin-3-yl group post-cyclization. Starting with 4-amino-3-(2,6-diethylphenyl)-5-mercapto-4H-1,2,4-triazole, condensation with pyridine-3-carbaldehyde in dimethylformamide (DMF) under acidic conditions (glacial acetic acid) generates the imine-linked intermediate (Figure 1B). Reduction with sodium borohydride or catalytic hydrogenation yields the secondary amine, which is acetylated to stabilize the structure.
Typical Yields :
Spectroscopic Validation :
- 1H-NMR : Aromatic protons of pyridin-3-yl appear as doublets at δ 8.7–8.8 ppm.
- IR : C=N stretch at ~1610 cm⁻¹ confirms Schiff base formation.
Direct Alkylation of Preformed Triazole-Thiols
N4-Substitution with 2,6-Diethylphenyl Groups
An alternative route involves alkylating 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2,6-diethylphenyl bromide. This method requires careful control of base strength to avoid sulfur oxidation. Potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours facilitates efficient N4-alkylation (Figure 1C).
Optimization Insights :
- Solvent Choice : DMSO enhances nucleophilicity of the triazole nitrogen.
- Side Reactions : Competing S-alkylation is minimized by using bulky bases like DBU.
Yield Data :
Multicomponent Reaction Strategies
One-Pot Assembly of Substituents
Emerging methodologies utilize multicomponent reactions to streamline synthesis. A mixture of 2,6-diethylbenzaldehyde, pyridin-3-yl hydrazine, and potassium thiocyanate in acetic acid undergoes cyclization under microwave irradiation (150°C, 20 min) to directly afford the target compound (Figure 1D).
Advantages :
- Reduced reaction time (≤30 min vs. 8–12 h for conventional methods).
- Improved atom economy (no intermediates isolated).
Limitations :
- Requires specialized equipment (microwave reactor).
- Scalability challenges due to rapid exothermicity.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Spectroscopic Profiles
Chemical Reactions Analysis
Reaction Scheme
The general reaction scheme can be summarized as follows:
-
Reacting 2-acyl-N-(aryl)hydrazine with an isothiocyanate.
-
Cyclizing to form the triazole ring.
-
Introducing the thiol group via thiolation.
Thiol-Ene Click Reactions
The compound has shown reactivity in thiol-ene click reactions, particularly with maleimides. The reaction conditions typically involve:
-
Reagents : N-arylmaleimides and triazole thiols.
-
Conditions : Heating in solvents such as acetic acid or ethanol.
These reactions lead to the formation of thiazolo[3,2-b] triazole derivatives, showcasing the versatility of the triazole thiol in forming new compounds through click chemistry.
SN Reactions
In addition to thiol-ene reactions, 4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can participate in nucleophilic substitution (SN) reactions:
-
Example : Reaction with α-bromo-γ-butyrolactone results in thioether formation.
This pathway highlights the potential for synthesizing more complex molecules by utilizing the nucleophilic character of the thiol group.
Characterization of Products
The synthesized compounds are typically characterized using various analytical techniques:
-
NMR Spectroscopy : Both and NMR are employed to confirm the structure and purity of synthesized products.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine molecular weights and validate structures.
-
Infrared Spectroscopy (IR) : IR spectroscopy helps identify functional groups present in the compounds.
Data Table: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structure confirmation |
| NMR | Carbon framework analysis |
| Mass Spectrometry | Molecular weight determination |
| Infrared Spectroscopy | Functional group identification |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Schiff base derivatives with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) exhibit higher metabolic stability due to conjugated π-systems, as evidenced by ADME studies .
Biological Activity
4-(2,6-Diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. The structural features of this compound, including the triazole ring and thiol group, contribute to its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C17H18N4S
- Molecular Weight : 310.42 g/mol
The presence of the diethylphenyl and pyridine moieties enhances the compound's lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing potential therapeutic effects in several areas:
Antifungal Activity
Research indicates that triazole compounds exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cell membranes. The specific activity of this compound against various fungal strains remains an area of active investigation.
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial effects. Studies have shown that derivatives similar to this compound display significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Several studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The compound's ability to interact with cellular signaling pathways is under investigation for its potential as an anticancer agent.
Study 1: Antifungal Efficacy
A comparative study evaluated the antifungal activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungals.
Study 2: Antibacterial Activity
In vitro tests demonstrated that the compound showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to cell wall disruption and interference with metabolic pathways essential for bacterial growth.
Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings by showing increased sub-G1 phase populations indicative of apoptotic cells.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C21H16BrN5OS | Antifungal |
| Compound B | C22H19ClN5OS | Antibacterial |
| Compound C | C17H18N4S | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
